molecular formula C7H3F3N2S B104948 5-(Trifluoromethyl)-2,1,3-benzothiadiazole CAS No. 17754-05-1

5-(Trifluoromethyl)-2,1,3-benzothiadiazole

Cat. No. B104948
CAS RN: 17754-05-1
M. Wt: 204.17 g/mol
InChI Key: KUFWKXPZEWUROO-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-2,1,3-benzothiadiazole is a compound that contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is often used in pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds .


Synthesis Analysis

The synthesis of 5-(trifluoromethyl)isoxazoles involves denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride . Another method involves the reaction of aryl iodides with trifluoromethyl copper .


Molecular Structure Analysis

The molecular structure of 5-(Trifluoromethyl)-2,1,3-benzothiadiazole is characterized by the presence of a trifluoromethyl group and a pyridine ring . The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .


Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It is involved in various chemical reactions, including trifluoromethylation of carbon-centered radical intermediates .


Physical And Chemical Properties Analysis

Trifluoromethylpyridine (TFMP) derivatives, which include 5-(Trifluoromethyl)-2,1,3-benzothiadiazole, are characterized by the presence of a fluorine atom and a pyridine in their structure, which bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group is a common feature in many FDA-approved drugs . The presence of this group can enhance the pharmacological activities of the compounds . For instance, it can improve the lipophilicity, metabolic stability, conformational preference, and bioavailability of therapeutic compounds .

Anti-Cancer Research

Research efforts are exploring the use of 5-(trifluoromethyl)-1,3-oxazole as a scaffold for developing new drugs. Studies have shown that incorporating this moiety into certain molecules can lead to compounds with promising anti-cancer activities.

Anti-Bacterial Research

In addition to anti-cancer properties, compounds containing 5-(trifluoromethyl)-1,3-oxazole have also shown promising anti-bacterial activities.

Anti-Fungal Research

Similar to its anti-bacterial properties, 5-(trifluoromethyl)-1,3-oxazole has also been found to exhibit anti-fungal activities.

Synthesis of 1,2,4-Triazoles

5-(Trifluoromethyl)-1,3-oxazole can be used in the synthesis of 5-trifluoromethyl 1,2,4-triazoles via the [3 + 2]-cycloaddition of nitrile imines . This process is tolerant of various functional groups, making it a versatile method for the synthesis of these compounds .

Synthesis of Selinexor

The mechanism for producing selinexor, an anti-cancer drug, begins with 3,5-bis(trifluoromethyl)benzonitrile . The 3,5-bis(trifluoromethyl)benzamide, which reacted with N,N-dimethyl formamide dimethyl acetal to yield the imine as the intermediate, was obtained by the hydrolysis of benzonitrile .

Safety and Hazards

The safety data sheet for a similar compound, 2-Fluoro-5-(trifluoromethyl)benzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

The trifluoromethyl group is playing an increasingly important role in pharmaceuticals, agrochemicals, and materials . The development of fluorescent gels using aggregation-induced emission fluorophores (AIEgens) is one of the future directions for research involving trifluoromethyl groups .

properties

IUPAC Name

5-(trifluoromethyl)-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2S/c8-7(9,10)4-1-2-5-6(3-4)12-13-11-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFWKXPZEWUROO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380519
Record name 5-(Trifluoromethyl)-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)-2,1,3-benzothiadiazole

CAS RN

17754-05-1
Record name 5-(Trifluoromethyl)-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Trifluoromethyl)benzo-2,1,3-thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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